molecular formula C14H12O3 B7904218 (5-Hydroxy-2-methoxyphenyl)(phenyl)methanone

(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone

Cat. No.: B7904218
M. Wt: 228.24 g/mol
InChI Key: OGRBPNCGJWIFTF-UHFFFAOYSA-N
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Description

(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group at the 5-position and a methoxy group at the 2-position on the phenyl ring, along with a phenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-methoxyphenol is reacted with a phenyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of this compound with an additional carbonyl group.

    Reduction: Formation of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5-hydroxy-2-methoxyphenyl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRBPNCGJWIFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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